4,7-Phenanthroline, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Phenanthroline, 1-methyl- is a derivative of phenanthroline, an aromatic polycyclic compound. It is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. This compound is widely used in scientific research due to its unique chemical properties and versatility .
Vorbereitungsmethoden
The synthesis of 4,7-Phenanthroline, 1-methyl- typically involves the Skraup reaction, which includes the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene . The reaction conditions usually involve heating the mixture to facilitate the formation of the phenanthroline skeleton. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,7-Phenanthroline, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,7-Phenanthroline, 1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-Phenanthroline, 1-methyl- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in coordination chemistry, it acts as a supporting ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the metal center . In biological systems, it can inhibit metalloenzymes by binding to the metal ion in the active site, thereby affecting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
4,7-Phenanthroline, 1-methyl- is similar to other phenanthroline derivatives such as 1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline. its unique methyl substitution at the 1-position provides distinct chemical properties and reactivity. Compared to 1,10-phenanthroline, 4,7-Phenanthroline, 1-methyl- has enhanced solubility in organic solvents and different coordination behavior with metal ions . Other similar compounds include 2,2’-bipyridine and ferroin, which also serve as ligands in coordination chemistry but differ in their structural and electronic properties .
Eigenschaften
CAS-Nummer |
61351-97-1 |
---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-12-5-4-11-10(13(9)12)3-2-7-14-11/h2-8H,1H3 |
InChI-Schlüssel |
LAZAXXCISINBPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC2=NC=C1)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.